(2S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

描述

Molecular Structure and Nomenclature

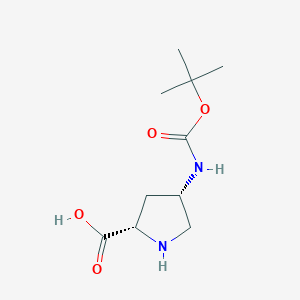

(2S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid possesses the molecular formula C₁₀H₁₈N₂O₄ and exhibits a molecular weight of 230.26 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid. This nomenclature precisely defines the stereochemical configuration and functional group positioning within the five-membered pyrrolidine ring structure.

The structural framework of this compound consists of a pyrrolidine ring bearing two distinct functional groups positioned with specific stereochemical orientations. At the 2-position, a carboxylic acid group provides the characteristic acidic functionality associated with amino acid derivatives. The 4-position features a tert-butoxycarbonyl-protected amino group, which represents a critical protective strategy in synthetic organic chemistry. The tert-butoxycarbonyl protecting group, chemically described as (1,1-dimethylethoxy)carbonyl, serves to temporarily mask the reactivity of the amino functionality during multi-step synthetic procedures.

The compound exhibits several synonymous designations in chemical literature, including (2S,4S)-4-tert-butoxycarbonylamino Pyrrolidine-2-carboxylic acid and (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-D-proline. These alternative names reflect different approaches to systematic nomenclature while maintaining reference to the same molecular entity. The Chemical Abstracts Service registry number 1279030-48-6 provides a unique identifier for this specific stereoisomer.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈N₂O₄ |

| Molecular Weight | 230.26 g/mol |

| Chemical Abstracts Service Number | 1279030-48-6 |

| International Union of Pure and Applied Chemistry Name | (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |

| Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)N[C@H]1CC@@HC(=O)O |

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical designation (2S,4S) defines the absolute configuration of the two chiral centers present within the pyrrolidine ring system. The 2-position carbon, bearing the carboxylic acid functionality, adopts the S-configuration according to Cahn-Ingold-Prelog priority rules. Similarly, the 4-position carbon, substituted with the tert-butoxycarbonyl-protected amino group, also exhibits S-configuration. This specific stereochemical arrangement is crucial for the biological and synthetic applications of the compound.

The pyrrolidine ring system inherently contributes to conformational rigidity through its five-membered saturated structure. Research has demonstrated that pyrrolidine rings undergo pseudorotation, a phenomenon where the ring adopts various puckered conformations to minimize steric strain. The presence of substituents at specific positions can influence the preferred conformational states. In the case of 4-substituted pyrrolidines, the nature of the substituent significantly affects the ring conformation, with electronegative groups typically favoring specific envelope conformations.

The stereochemical integrity of this compound is maintained through careful synthetic protocols that preserve the configurational identity of both chiral centers. The compound represents one of several possible stereoisomers, with the (2S,4S) configuration being specifically relevant for peptide synthesis applications where stereochemical control is paramount. Alternative stereoisomers, such as (2R,4S) configurations, are also documented in chemical databases and may exhibit different biological properties.

The three-dimensional structure of the molecule reveals the spatial arrangement of functional groups that contributes to its synthetic utility. The carboxylic acid group at the 2-position provides a site for peptide bond formation, while the protected amino group at the 4-position offers potential for further functionalization after selective deprotection. This dual functionality, combined with the rigid pyrrolidine framework, makes the compound particularly valuable for the synthesis of conformationally constrained peptides.

Historical Context in Protected Proline Development

The development of this compound is intrinsically linked to the evolution of amino acid protection strategies in synthetic organic chemistry. The tert-butoxycarbonyl protecting group was first introduced by Carpino in 1957 as an alternative to the carbobenzyloxy group for amine protection. This innovation provided chemists with an acid-labile protecting group that could be removed under milder conditions compared to existing alternatives.

The historical significance of tert-butoxycarbonyl protection extends beyond simple amine masking to encompass broader applications in peptide synthesis methodology. Early peptide synthesis relied heavily on solution-phase methods that required orthogonal protecting group strategies to enable selective deprotection sequences. The introduction of tert-butoxycarbonyl protection facilitated the development of more efficient synthetic routes by providing a protecting group that was stable under basic conditions yet readily removable with trifluoroacetic acid or hydrochloric acid treatment.

The specific application of tert-butoxycarbonyl protection to 4-aminoproline derivatives represents a more recent advancement in the field. The synthesis of 4-aminoproline analogs gained prominence as researchers recognized the potential for creating conformationally constrained peptides with enhanced biological properties. The incorporation of additional amino functionality into the proline framework offered new possibilities for cyclization reactions and the creation of complex macrocyclic structures.

Research into proline editing methodologies has further highlighted the importance of protected 4-aminoproline derivatives. The concept of proline editing involves the incorporation of hydroxyproline residues into peptides followed by subsequent chemical modification of the hydroxyl group. This approach has been extended to include 4-aminoproline derivatives, where the amino functionality provides an alternative site for chemical elaboration and cyclization reactions.

Significance in Amino Acid Chemistry and Biochemical Research

This compound occupies a significant position in contemporary amino acid chemistry due to its unique structural features and synthetic versatility. The compound serves as a crucial building block for the construction of peptidomimetics and conformationally constrained peptides that exhibit enhanced biological activity and metabolic stability compared to their natural counterparts. The rigid pyrrolidine framework provides a scaffold that restricts conformational flexibility, potentially leading to improved receptor selectivity and reduced entropic penalties upon binding.

The application of this protected amino acid derivative in integrin research represents a notable area of biochemical significance. Recent studies have demonstrated the utility of 4-aminoproline-based cyclic peptidomimetics as potential modulators of α₄β₁ integrin function. These integrins play crucial roles in inflammation, autoimmune pathologies, and cancer-related diseases, making them attractive therapeutic targets. The incorporation of this compound into peptide sequences allows for the creation of cyclic structures that maintain essential binding epitopes while providing enhanced stability.

Research into collagen mimicking peptides has also benefited from the incorporation of 4-aminoproline derivatives. The conformational properties of aminoproline residues can influence peptide secondary structure, potentially affecting the formation and stability of triple helix conformations characteristic of collagen. The pH-responsive nature of the amino group in 4-aminoproline provides additional functionality for the design of stimuli-responsive biomaterials and drug delivery systems.

The compound's significance extends to the broader field of peptide engineering, where the combination of conformational constraint and functional group diversity enables the creation of novel peptide architectures. The presence of both protected amino functionality and carboxylic acid groups provides multiple sites for chemical modification and cross-linking reactions. This versatility has made the compound valuable for applications ranging from fundamental studies of protein structure-function relationships to the development of therapeutic peptides with improved pharmacological properties.

The continued research interest in this compound reflects the ongoing need for sophisticated building blocks in modern peptide and protein chemistry. As synthetic methodologies advance and new biological targets are identified, this protected amino acid derivative continues to find applications in diverse areas of biochemical research, from basic studies of peptide conformation to the development of next-generation therapeutic agents.

属性

IUPAC Name |

(2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h6-7,11H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTYSXLMVYGBJO-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid, also known as Boc-L-proline, is a derivative of proline with significant implications in medicinal chemistry and biochemistry. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H18N2O4

- Molecular Weight : 230.26 g/mol

- CAS Number : 1279034-78-4

- InChI Key : ZLTYSXLMVYGBJO-BQBZGAKWSA-N

This compound primarily functions as an inhibitor of the ASCT2 transporter (SLC1A5), which is crucial for amino acid homeostasis in cells. ASCT2 is often upregulated in various cancers, facilitating the uptake of glutamine necessary for tumor growth and survival. Inhibition of ASCT2 leads to a reduction in intracellular glutamine levels, thereby impairing tumor proliferation and inducing apoptosis in cancer cells .

Inhibitory Effects on Tumor Growth

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines. For instance:

- MCF-7 (breast cancer) : The compound showed a dose-dependent decrease in cell viability.

- LnCaP (prostate cancer) : Significant inhibition was observed at concentrations as low as 10 µM.

- MDA-MB-231 (triple-negative breast cancer) : The compound effectively reduced cell proliferation over time .

Structure-Activity Relationship (SAR)

The structural modifications of the Boc group and the pyrrolidine ring significantly influence the biological activity of this compound. Research indicates that the presence of the tert-butoxycarbonyl group enhances solubility and stability, which are critical for its efficacy as an ASCT2 inhibitor .

Case Study 1: Inhibition of ASCT2

A study utilized molecular docking simulations to assess the binding affinity of this compound to ASCT2. The results indicated a strong interaction with key residues in the transporter, confirming its role as a competitive inhibitor. The calculated IC50 values ranged from 5 to 10 µM, demonstrating its potential as a therapeutic agent against ASCT2-dependent tumors .

Case Study 2: Pharmacokinetics and Bioavailability

Research examining the pharmacokinetics of Boc-L-proline revealed favorable absorption characteristics when administered orally. The compound exhibited a half-life conducive to therapeutic use, with studies suggesting that modifications could further enhance its bioavailability and reduce metabolic degradation .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C10H18N2O4 |

| Molecular Weight | 230.26 g/mol |

| CAS Number | 1279034-78-4 |

| IC50 against ASCT2 | 5 - 10 µM |

| Cell Lines Tested | MCF-7, LnCaP, MDA-MB-231 |

科学研究应用

Peptide Synthesis

Boc-L-Proline as a Building Block:

Boc-L-Proline serves as a crucial building block in the synthesis of peptides. Its ability to form stable peptide bonds makes it an ideal candidate for constructing complex peptide chains. The tert-butoxycarbonyl (Boc) group acts as a protective group that can be easily removed under mild acidic conditions, facilitating the stepwise synthesis of peptides.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the use of Boc-L-Proline in synthesizing bioactive peptides that exhibit antimicrobial properties. By incorporating Boc-L-Proline into the peptide sequence, researchers were able to enhance the stability and bioactivity of the resulting compounds, making them suitable for therapeutic applications .

Drug Development

Role in Drug Design:

Boc-L-Proline is often utilized in drug design due to its structural similarity to amino acids found in natural peptides. Its incorporation into drug candidates can improve pharmacokinetic properties such as solubility and bioavailability.

Case Study: Anti-Cancer Agents

Research has shown that derivatives of Boc-L-Proline exhibit anti-cancer activity. For instance, modifications to the Boc-L-Proline structure have led to compounds that selectively target cancer cells while sparing normal cells, demonstrating its potential as a lead compound in anti-cancer drug development .

Biochemical Research

Enzyme Inhibitors:

Boc-L-Proline derivatives have been studied for their potential as enzyme inhibitors. The unique structural features of these compounds allow them to interact with active sites of enzymes, providing insights into enzyme mechanisms and enabling the development of specific inhibitors.

Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A significant application involves the inhibition of DPP-IV, an enzyme linked to glucose metabolism and type 2 diabetes. Researchers synthesized Boc-L-Proline-based inhibitors that demonstrated effective inhibition of DPP-IV activity, suggesting potential therapeutic uses in managing diabetes .

相似化合物的比较

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and its analogs:

准备方法

Chiral Starting Material and Protection

Starting Material:

The synthesis typically employs enantiomerically pure (S)-pyrrolidine-2-carboxylic acid as the precursor, obtained via asymmetric synthesis or chiral resolution techniques.

Protection Step:

The amino group is protected using Boc anhydride (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) in an inert solvent such as dichloromethane (DCM). This step prevents side reactions during subsequent steps and facilitates selective transformations.

R-NH2 + Boc2O → R-NH-Boc

- Solvent: DCM or tetrahydrofuran (THF)

- Temperature: 0–25°C

- Catalyst: None or catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate the reaction

Esterification of Carboxylic Acid

The free carboxylic acid is esterified to methyl ester via Fischer esterification:

R-COOH + CH3OH → R-COOCH3 + H2O

- Reflux in methanol with catalytic sulfuric acid or using diazomethane for milder conditions, avoiding racemization.

- Temperature: Reflux (~65°C)

- Catalyst: Sulfuric acid (H2SO4) or catalytic amount of p-toluenesulfonic acid (p-TsOH)

Final Boc Protection and Purification

The Boc group is introduced or retained, and the compound is purified via chromatography or recrystallization to ensure stereochemical purity and high yield.

Industrial-Scale Synthesis

In large-scale manufacturing, the synthesis is optimized for efficiency, cost, and environmental considerations:

- Chiral resolution or asymmetric catalysis ensures enantiomeric purity.

- Continuous flow reactors enable precise control over reaction parameters, reducing racemization risk.

- Catalytic hydrogenation or other stereoselective methods are employed to maintain stereochemistry.

- Purification involves crystallization, solvent extraction, and chromatography, tailored for high throughput.

Research Findings and Data Tables

Notes on Reaction Conditions and Optimization

Stereochemical Integrity:

Maintaining stereochemistry is critical; mild conditions and chiral starting materials are essential to prevent racemization.Yield and Purity:

Optimized reaction temperatures, catalysts, and purification steps are vital for high yield and enantiomeric excess.Environmental and Cost Considerations:

Use of greener solvents and catalytic processes reduces environmental impact and production costs.

Summary of Key Research Findings

- The synthesis of (2S,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is well-established, with multiple routes emphasizing chiral starting materials and protection strategies.

- Industrial methods incorporate process intensification techniques like continuous flow and catalytic enantioselective steps for scalability.

- The critical steps involve Boc protection, esterification, and careful control of reaction conditions to prevent racemization.

常见问题

Q. What explains discrepancies in melting points (130–136°C vs. 150–151°C) for analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。